Spiro[2H-indene-2,4'-piperidine]-1'-carboxylic acid, 5-bromo-3-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-1,3-dihydro-, 1,1-dimethylethyl ester, (3S)-
Description
This compound features a spirocyclic indene-piperidine core with a 5-bromo substituent on the indene moiety and a tert-butyl sulfinylamino group at position 2. Structural analogs suggest such spiro systems are explored for antiproliferative, antiviral, or enzyme-modulating activities .
Properties
IUPAC Name |
tert-butyl (1S)-6-bromo-1-[[(R)-tert-butylsulfinyl]amino]spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33BrN2O3S/c1-20(2,3)28-19(26)25-11-9-22(10-12-25)14-15-7-8-16(23)13-17(15)18(22)24-29(27)21(4,5)6/h7-8,13,18,24H,9-12,14H2,1-6H3/t18-,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSLYZJKSJMVJV-LDLUVENISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2N[S@](=O)C(C)(C)C)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Spiro[2H-indene-2,4'-piperidine]-1'-carboxylic acid, 5-bromo-3-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-1,3-dihydro-, 1,1-dimethylethyl ester, (3S)- is a member of the spirocyclic compounds that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, targets, and implications for therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₂₄BrN₃O₃S
- Molecular Weight : 426.36 g/mol
- IUPAC Name : Spiro[2H-indene-2,4'-piperidine]-1'-carboxylic acid, 5-bromo-3-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-1,3-dihydro-, 1,1-dimethylethyl ester
The unique spirocyclic structure of this compound contributes to its distinctive biological properties. The presence of the piperidine and indene rings allows for specific interactions with biological targets.
Target Receptors
Research indicates that this compound primarily interacts with several key receptors involved in various biological pathways:
- Protease-Activated Receptor 2 (PAR2) : Acts as an antagonist to PAR2, which is implicated in inflammatory responses. This antagonistic action helps in reducing inflammation and pain perception.
- Somatostatin Receptor Subtype 2 (sst2) : Functions as a selective agonist for this receptor subtype. Activation of sst2 has therapeutic implications in neuroendocrine tumors and other conditions.
Mode of Action
The compound's interaction with PAR2 leads to a cascade of biochemical responses that can mitigate inflammatory processes. The binding affinity to the sst2 receptor suggests potential applications in treating hormonal disorders and certain types of cancers.
Anti-inflammatory Effects
In vitro studies have demonstrated that Spiro[2H-indene-2,4'-piperidine] derivatives exhibit significant anti-inflammatory properties. By blocking PAR2 activation, these compounds can reduce the secretion of pro-inflammatory cytokines and chemokines.
Anticancer Potential
The agonistic activity on sst2 receptors suggests potential anticancer applications. Somatostatin analogs are known to inhibit tumor growth by modulating hormone release and reducing cell proliferation in certain cancers.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High tissue distribution due to lipophilicity.
- Metabolism : Primarily metabolized in the liver; cytochrome P450 enzymes play a significant role.
- Excretion : Excreted mainly through urine.
Research Findings and Case Studies
A series of studies have explored the biological activity of related spirocyclic compounds:
Comparison with Similar Compounds
Structural Analogues with Spiro-Indene-Piperidine Cores
Key Observations :
- The target compound’s bromo and sulfinylamino groups differentiate it from simpler analogs like Spiro[1H-indene-1,4'-piperidine], which lacks functionalization .
- The tert-butyl ester group is shared with other derivatives (e.g., ), suggesting a common strategy to improve metabolic stability.
Functional Group Comparisons
2.2.1 Halogenated Derivatives
- 5-Bromo substituent: Present in the target compound; bromine’s electronegativity and steric bulk may enhance binding to hydrophobic pockets. Comparable to 5'-fluoro analogs (e.g., Ethyl 5'-fluoro-spiro[indeno-pyridine], Entry I, Table 2 ), where fluorine improves bioavailability.
- Chloro analogs: notes a 6-chloro derivative with a tert-butyl ester, highlighting halogen positioning’s impact on activity .
2.2.2 Sulfinylamino vs. Sulfonyl/Amino Groups
- The (R)-tert-butyl sulfinylamino group in the target compound is rare among analogs. In contrast, compounds like (E)-5"-(4-fluorobenzylidene)-dispiro[indoline-3,2'-pyrrolidine] (6e ) feature sulfonyl groups, which enhance solubility but may reduce membrane permeability.
Implications for Target Compound :
- Bromine’s presence aligns with halogen-bonding motifs seen in antiviral agents .
Preparation Methods
Spiroannulation Strategies for Indene-Piperidine Core Formation
The spiro[indene-2,4'-piperidine] framework is typically assembled via multicomponent domino reactions or transition metal-catalyzed cyclizations. A piperidine-promoted three-component reaction between N-alkylpiperidin-4-ones, malononitrile, and 2-arylidene-1,3-indanediones selectively yields spiro[indene-isoquinoline] derivatives under ethanol reflux . For the target compound, modifying this protocol by replacing indanediones with a brominated indene precursor could enable direct spirocyclization. Titanocene-mediated couplings, as demonstrated in the synthesis of Cp-based spiro compounds, offer an alternative route. Reacting a preformed titanacyclopentadiene intermediate with bismuth chloride (BiCl₃) induces spiroannulation at 50°C with 24-hour stirring, achieving yields up to 52% .
Critical parameters for spiroannulation:
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Solvent: Ethanol or tetrahydrofuran (THF) optimizes polarity for cyclization .
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Temperature: Reflux conditions (78–80°C) enhance reaction kinetics for multicomponent systems .
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Catalyst: Piperidine (10 mol%) or Cp₂TiCl₂/nBuLi (1:2 molar ratio) facilitates ring closure .
Regioselective Bromination at the C5 Position
Introducing bromine at the indene's C5 position demands careful control to avoid polybromination. The Sandmeyer reaction, employing diazotization of a primary amine followed by CuBr-mediated bromination, is widely used for aromatic bromination . Adapting this method, the indene intermediate is first functionalized with an amino group at C5, which is diazotized using NaNO₂/HBr at 0–5°C. Subsequent treatment with CuBr in hydrobromic acid at 60–80°C achieves regioselective bromination with 70–85% yields .
Optimization insights:
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Diazotization temperature: Maintaining 0–5°C prevents premature decomposition of the diazonium salt .
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CuBr stoichiometry: A 0.4–0.6 molar equivalent of CuBr relative to the substrate maximizes bromide incorporation .
Stereoselective Installation of the (R)-tert-Butanesulfinylamino Group
The chiral (R)-tert-butanesulfinyl auxiliary ensures stereocontrol at the C3 position. Ellman’s sulfinamide methodology is employed: condensation of a ketone intermediate with (R)-tert-butanesulfinamide under Ti(OEt)₄ catalysis forms a sulfinimine, which undergoes nucleophilic addition with a Grignard reagent to set the (3S) configuration . Reduction with NaBH₄ or L-selective catalysts affords the desired diastereomer in >90% enantiomeric excess (ee).
Reaction conditions:
tert-Butyl Ester Protection of the Carboxylic Acid
The 1'-carboxylic acid is protected as a tert-butyl ester to prevent unwanted side reactions during subsequent steps. Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) achieves efficient coupling with tert-butanol. Alternatively, the acid is treated with isobutylene gas in sulfuric acid at 0°C, yielding the ester in >95% conversion .
Comparative analysis:
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Steglich | DCC, DMAP, tert-butanol | 88 | 99 |
| Acid-catalyzed | H₂SO₄, isobutylene | 92 | 97 |
Final Assembly and Purification
Sequential integration of the above steps culminates in the target molecule. After spiroannulation and bromination, the sulfinylamino group is introduced via asymmetric induction, followed by ester protection. Final purification employs silica gel chromatography (hexane/EtOAc gradient) and recrystallization from ethanol/water. Analytical data (¹H NMR, LC-MS) confirm structural integrity:
Q & A
Q. What are the common synthetic strategies for constructing spiro[indene-piperidine] scaffolds like this compound?
The synthesis of spiro[indene-piperidine] derivatives often employs transition-metal-catalyzed cyclization or multi-component reactions. For example:
- Rh(III)-catalyzed [3 + 2] spirocyclization : This method uses 2H-imidazoles and 1,3-diynes to achieve high chemoselectivity and regioselectivity, with excellent functional group compatibility .
- Iodine-catalyzed multi-component reactions : Trifluoroacetoacetate, indandione, and aromatic aldehydes react to form trifluoromethyl-substituted spiro[indene-piperidine] derivatives in a one-pot process .
- Solvent optimization : Ethanol-water mixtures (9:1) are used in green synthesis approaches to improve yield and reduce environmental impact .
Q. How is stereochemical control (e.g., 3S configuration) achieved during synthesis?
Enantiomeric purity is typically controlled via chiral auxiliaries or catalysts. For example:
- The (R)-(1,1-dimethylethyl)sulfinyl group in the target compound acts as a chiral directing group, influencing the stereochemical outcome during sulfinamide formation.
- Chiral HPLC or X-ray crystallography (as in ) is used to confirm configuration. Comparative studies of structurally similar compounds highlight the role of hydroxyl and carboxylic functionalities in stabilizing specific conformations .
Q. What analytical techniques are critical for characterizing this spiro compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) resolve spiro junction protons and confirm regiochemistry .
- IR spectroscopy : Peaks at ~1677 cm⁻¹ indicate carbonyl groups (e.g., ester or amide) .
- X-ray crystallography : Single-crystal data (CCDC codes: 843674, 904924) validate spirocyclic geometry and intermolecular interactions .
- HRMS/GC-MS : Molecular ion peaks and fragmentation patterns confirm molecular weight and functional groups .
Advanced Research Questions
Q. How do substituents (e.g., bromine, sulfinyl groups) influence reactivity and bioactivity?
Substituent effects are analyzed via comparative studies:
- Bromine vs. chlorine/fluorine : Bromine enhances electrophilic aromatic substitution reactivity due to its polarizability, while fluorine improves metabolic stability .
- Sulfinyl groups : The (R)-sulfinylamine moiety directs nucleophilic attacks, as seen in asymmetric synthesis of β-amino acids. This group also enhances binding to biological targets (e.g., enzymes) via hydrogen bonding .
- tert-Butyl ester : This protecting group improves solubility in organic solvents during synthesis and is cleaved under acidic conditions for further functionalization .
Q. What strategies resolve contradictions in reactivity data for spiro[indene-piperidine] derivatives?
Discrepancies arise from solvent polarity, catalyst choice, or steric effects. For example:
- Solvent effects : Ethanol-water mixtures favor spirocyclization by stabilizing transition states, while DMF may promote side reactions .
- Catalyst screening : Rh(III) catalysts ( ) outperform Pd or Cu in avoiding β-hydride elimination, which disrupts spirocyclic integrity.
- Steric hindrance : Bulky tert-butyl groups slow reaction kinetics, requiring longer reaction times or higher temperatures .
Q. How can computational methods aid in optimizing the synthesis or bioactivity of this compound?
- DFT calculations : Predict transition states for Rh(III)-catalyzed cyclization, guiding ligand design to improve enantioselectivity .
- Molecular docking : Models interactions between the sulfinyl group and enzyme active sites (e.g., proteases or kinases), informing SAR studies .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with anti-proliferative activity data from derivatives in .
Methodological Challenges
Q. What are the limitations in scaling up spiro[indene-piperidine] synthesis for preclinical studies?
- Catalyst cost : Rh(III) catalysts are expensive; alternatives like Fe or Ni are being explored but often reduce yield .
- Purification : Spiro compounds often require chromatography due to low crystallinity. Green alternatives like antisolvent precipitation are under investigation .
- Stereochemical drift : Acidic or basic conditions may racemize the sulfinyl group, necessitating mild deprotection methods (e.g., TFA/CH₂Cl₂) .
Q. How do researchers validate the biological activity of this compound against structurally similar analogs?
- In vitro assays : Anti-proliferative activity is tested via MTT assays on cancer cell lines, comparing IC₅₀ values of bromine vs. chlorine analogs .
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) assess the impact of fluorine substitution on half-life .
- Target engagement : SPR or ITC measures binding affinity to hypothesized targets (e.g., kinase domains), with X-ray co-crystallography providing structural insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
